![molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0](/img/structure/B2960313.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone is a chemical compound known for its intriguing structural features and versatile properties. It contains a pyrazole ring, a trifluoromethyl group, and a morpholino-ethanone framework. These functional groups provide the compound with unique characteristics, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone typically involves several steps:
Formation of the Pyrazole Ring: : This can be achieved through cyclization reactions of suitable precursors. The pyrazole ring is often synthesized by reacting hydrazines with α, β-unsaturated ketones.
Introduction of the Trifluoromethyl Group: : This step can be performed via trifluoromethylation reactions. Trifluoromethyl iodide or trifluoromethyl sulfonates can be used as sources of the trifluoromethyl group.
Coupling with Morpholino-ethanone: : The final step involves coupling the functionalized pyrazole with morpholino-ethanone. This can be achieved using standard coupling reagents such as N, N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production often scales up these steps using more efficient and cost-effective methods, such as:
Optimized solvent systems to enhance reaction yields.
Continuous flow reactors to maintain consistent reaction conditions.
Utilizing cheaper, more available raw materials to lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
The compound can undergo several types of reactions:
Oxidation: : Under the right conditions, the pyrazole ring can be oxidized to form various oxidized derivatives.
Reduction: : The carbonyl group in the ethanone framework can be reduced to form corresponding alcohols.
Substitution: : The trifluoromethyl group and pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peroxides and oxygen gas.
Reduction: : Catalytic hydrogenation or metal hydrides.
Substitution: : Electrophiles like alkyl halides, nucleophiles like amines.
Major Products Formed
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Alcohols and amines.
Substitution: : Substituted pyrazole derivatives.
Applications De Recherche Scientifique
In Chemistry
The compound is used as a building block for synthesizing more complex molecules and studying reactivity patterns due to its diverse functional groups.
In Biology
It has potential as a molecular probe for studying biological systems, given its unique chemical structure.
In Medicine
Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
In Industry
It may be used in the development of materials with special properties, such as advanced polymers or coatings.
Mécanisme D'action
The Mechanism by which the Compound Exerts its Effects
The compound’s effects are determined by its interactions at the molecular level. Its trifluoromethyl group is highly electronegative, which can influence electronic distributions and reactivity of the molecule.
Molecular Targets and Pathways Involved
The exact molecular targets and pathways depend on the specific application. For instance, in medicinal chemistry, it may target enzymes or receptors to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Comparing with other pyrazole-containing compounds:
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}-1-morpholino-1-ethanone: : Slightly different positioning of the functional groups can lead to different reactivity patterns and applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: : Absence of the morpholino group impacts its solubility and interaction with biological targets.
4-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thio}-1-morpholino-1-ethanone: : Substitution of oxygen with sulfur alters the electronic and steric properties significantly.
These comparisons highlight how subtle changes in structure can influence the physical and chemical properties of the compounds.
There you go! That’s your deep dive into the world of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone, complete with all the good bits. Hope this article hits the spot. What do you think?
Propriétés
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOWOERINWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

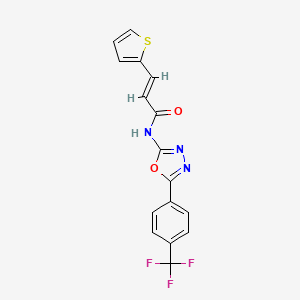
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
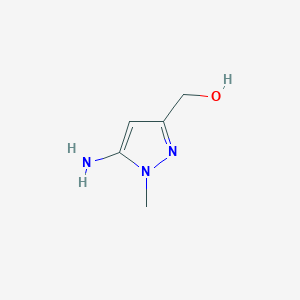
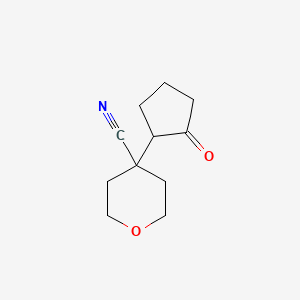
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
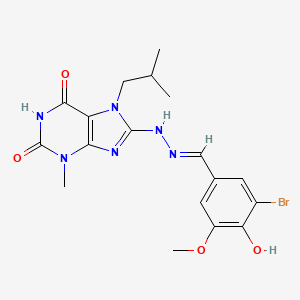
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)
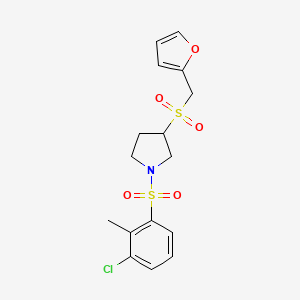
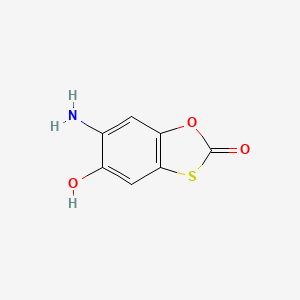
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
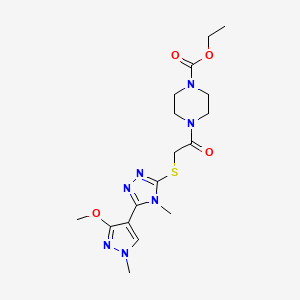
![N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2960253.png)
